3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-2-15-18(21)19(23-11-22-15)29-13-7-8-25(9-13)17(27)10-26-12-24-16-6-4-3-5-14(16)20(26)28/h3-6,11-13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRVMYANVJGPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives.
Attachment of the Fluoropyrimidine Moiety: This step involves the coupling of the fluoropyrimidine group to the intermediate compound, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Substitution: Quinazolinone vs. Benzoxazolone
A closely related analog, 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 2034319-42-9), replaces the quinazolinone core with a benzoxazolone ring. Key differences include:
- Molecular Weight: The benzoxazolone analog has a molecular weight of 386.4 g/mol (C₁₉H₁₉FN₄O₄), while the quinazolinone variant is expected to be heavier due to the additional nitrogen atom and larger aromatic system .
- Electronic Effects: Quinazolinone’s electron-deficient core may enhance interactions with target proteins compared to benzoxazolone, which has a less polarizable structure.
High-Similarity Quinazolinone Derivatives
lists compounds with structural similarity scores (0.52–0.89) to quinazolinone derivatives. Notable examples:
- CAS 1769-24-0 (Similarity: 0.89): Likely shares the quinazolinone core but differs in substituents. High similarity suggests comparable pharmacophore alignment.
- N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)acrylamide (CAS 194423-15-9, Similarity: 0.52): Features an acrylamide side chain and bromophenyl group, which may alter solubility and target selectivity compared to the fluoropyrimidine-pyrrolidine chain in the target compound .
Substituent Variants in Quinazolinone Scaffolds
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one (CAS 669749-45-5) includes methoxy, methyl, and tetrazole-sulfanyl groups. Compared to the target compound:
- Lipophilicity : The ethyl-fluoropyrimidine group in the target compound may increase logP relative to the polar tetrazole-sulfanyl group in CAS 669749-45-5 .
- Synthetic Complexity : The tetrazole-sulfanyl group requires multi-step synthesis, whereas the pyrrolidinyloxy chain in the target compound might simplify regioselective coupling .
Molecular Properties
| Compound Name | CAS Number | Core Structure | Key Substituents | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| Target Compound | Not provided | Quinazolin-4(3H)-one | Ethyl, Fluoropyrimidine, Pyrrolidinyloxy | ~400–450 (inferred) | N/A |
| Benzoxazolone analog | 2034319-42-9 | Benzo[d]oxazol-2-one | Ethyl, Fluoropyrimidine, Pyrrolidinyloxy | 386.4 | N/A |
| High-similarity compound (CAS 1769-24-0) | 1769-24-0 | Quinazolin-4(3H)-one | Undisclosed | Unknown | 0.89 |
| Quinazolinone derivative (CAS 669749-45-5) | 669749-45-5 | Quinazolin-4(3H)-one | Methoxy, Methyl, Tetrazole-sulfanyl | Unknown | N/A |
Discussion of Structural and Functional Implications
- Bioavailability : The fluoropyrimidine group in the target compound may improve metabolic stability over bromophenyl or acrylamide substituents in lower-similarity analogs .
- Target Selectivity: Quinazolinone’s planar structure could enhance binding to flat enzymatic active sites (e.g., kinase ATP pockets) compared to benzoxazolone .
- Synthetic Feasibility : The pyrrolidinyloxy chain offers modularity for derivatization, as seen in ’s coumarin-tetrazole hybrids .
Biological Activity
The compound 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel synthetic molecule with potential therapeutic applications. Its structure suggests a complex interaction profile, particularly in inhibiting specific biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound can be broken down structurally into several functional groups:
- Quinazolinone core : Known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Pyrrolidine ring : Often associated with neuroactive compounds.
- Pyrimidine moiety : This group is crucial for nucleic acid interactions and has implications in antiviral activity.
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor properties by targeting various signaling pathways involved in cancer cell proliferation. The specific compound under discussion has been shown to inhibit the growth of several cancer cell lines, including:
- Breast cancer
- Lung cancer
- Leukemia
A study conducted by demonstrated that derivatives of quinazolinone can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in tumor growth was also noted.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Caspase activation |
| A549 (Lung) | 4.8 | Inhibition of EGFR signaling |
| K562 (Leukemia) | 3.9 | Induction of oxidative stress |
Antiviral Activity
The pyrimidine component of the compound suggests potential antiviral activity. Similar compounds have shown efficacy against viruses such as Hepatitis B and HIV. For instance, nucleoside analogs have been reported to inhibit HBV polymerase effectively, with IC50 values in the low nanomolar range . The mechanism typically involves competitive inhibition of viral polymerases.
The biological activity of the compound is primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. Key mechanisms include:
- Kinase Inhibition : The quinazolinone structure is known for inhibiting various kinases, which play critical roles in cell proliferation and survival.
- Nucleic Acid Interaction : The pyrimidine moiety may interact with viral nucleic acids, inhibiting replication.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in malignant cells.
Case Studies
Several case studies highlight the efficacy of similar compounds:
Q & A
Q. What synthetic strategies are effective for constructing the quinazolinone-pyrrolidine-pyrimidine scaffold?
Answer: The synthesis typically involves:
- Step 1: Preparation of the 6-ethyl-5-fluoropyrimidin-4-ol intermediate via nucleophilic aromatic substitution (e.g., fluorination at C5 using KF under anhydrous conditions).
- Step 2: Coupling the pyrimidine with pyrrolidine via Mitsunobu reaction (using DIAD/TPP) to introduce the oxy-pyrrolidinyl group.
- Step 3: Alkylation of the quinazolinone core with a bromoacetyl intermediate, followed by SN2 displacement to attach the pyrrolidine-pyrimidine moiety.
Yield optimization (50–65%) is achieved through iterative solvent screening (e.g., DMF vs. THF) and temperature control (reflux at 80–100°C) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- 1H/13C NMR: Key signals include the quinazolinone C=O (δ 165–170 ppm), pyrrolidine protons (δ 3.2–3.8 ppm), and pyrimidine fluorine coupling (J = 8–12 Hz).
- HRMS: Exact mass analysis (e.g., m/z 480.1895 [M+H]+) confirms molecular formula.
- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1240–1260 cm⁻¹ (C-O-C linkage) validate functional groups .
Q. How can researchers assess the compound’s preliminary biological activity?
Answer:
- In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cytotoxicity: MTT assays on cancer cell lines (IC50 determination), with HEK-293 cells as a normal control.
- Solubility: Use HPLC-UV to measure logP (target <3) in PBS/DMSO mixtures. Reference protocols from pyrimidine-based inhibitors in show IC50 ranges of 0.5–5 µM .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR studies between computational predictions and experimental bioactivity?
Answer:
- Molecular Dynamics (MD): Simulate binding poses with kinase ATP-binding pockets (e.g., 2ns simulations in GROMACS) to identify steric clashes undetected in docking.
- Alanine Scanning Mutagenesis: Test key residues (e.g., EGFR-L858R) to validate predicted hydrogen bonds.
- Meta-Analysis: Cross-reference crystallographic data (e.g., PDB 4HJO) with NMR titration results to refine QSAR models .
Q. How can the stereochemical stability of the pyrrolidine ring be evaluated under physiological conditions?
Answer:
- Circular Dichroism (CD): Monitor conformational changes in PBS (pH 7.4) at 37°C over 24h.
- VT-NMR: Variable-temperature NMR (25–60°C) detects ring puckering transitions (Δδ >0.2 ppm for H-3/H-5 protons).
- Accelerated Degradation Studies: Expose to simulated gastric fluid (pH 2) and track racemization via chiral HPLC .
Q. What methodological considerations are critical for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Catalyst Screening: Chiral ligands like (R)-BINAP in palladium-catalyzed steps improve enantioselectivity (>90% ee).
- Continuous Flow Chemistry: Reduces epimerization risks during quaternization of the pyrrolidine nitrogen.
- In-line PAT: Use FTIR probes for real-time monitoring of intermediates (e.g., keto-enol tautomerism) .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
